molecular formula C10H13BrO2 B14032596 1-Bromo-4-(methoxymethoxy)-2,5-dimethylbenzene

1-Bromo-4-(methoxymethoxy)-2,5-dimethylbenzene

Cat. No.: B14032596
M. Wt: 245.11 g/mol
InChI Key: UHNZZECGAHQCMV-UHFFFAOYSA-N
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Description

1-Bromo-4-(methoxymethoxy)-2,5-dimethylbenzene is an organic compound with the molecular formula C10H13BrO2 It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, two methyl groups, and a methoxymethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-4-(methoxymethoxy)-2,5-dimethylbenzene typically involves the bromination of 4-(methoxymethoxy)-2,5-dimethylbenzene. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as dichloromethane (CH2Cl2) at low temperatures to control the reaction rate and prevent over-bromination. The reaction mixture is then quenched with water, and the product is extracted using an organic solvent like ethyl acetate (EtOAc). The organic layer is dried over anhydrous sodium sulfate (Na2SO4) and concentrated under reduced pressure to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be used to enhance efficiency and safety during the production process.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-(methoxymethoxy)-2,5-dimethylbenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide (NaNH2), potassium thiolate (KSR), and sodium alkoxide (NaOR). These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions are used for oxidation.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.

Major Products Formed

    Substitution Reactions: Products include various substituted benzene derivatives depending on the nucleophile used.

    Oxidation Reactions: Products include carboxylic acids, aldehydes, or ketones.

    Reduction Reactions: The major product is the hydrogenated benzene derivative.

Scientific Research Applications

1-Bromo-4-(methoxymethoxy)-2,5-dimethylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving brominated aromatic compounds.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-4-(methoxymethoxy)-2,5-dimethylbenzene depends on the specific reactions it undergoes. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. In oxidation reactions, the methyl groups are oxidized through the formation of intermediate species such as radicals or carbocations. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.

Comparison with Similar Compounds

1-Bromo-4-(methoxymethoxy)-2,5-dimethylbenzene can be compared with other similar compounds such as:

    1-Bromo-4-methoxybenzene: Lacks the additional methoxymethoxy and methyl groups, making it less sterically hindered and more reactive in certain reactions.

    1-Bromo-2,5-dimethylbenzene: Lacks the methoxymethoxy group, resulting in different electronic and steric properties.

    4-Bromo-2,5-dimethylanisole: Contains a methoxy group instead of a methoxymethoxy group, leading to different reactivity and applications.

The uniqueness of this compound lies in its combination of substituents, which provide a balance of steric and electronic effects, making it a versatile compound in various chemical reactions and applications.

Properties

Molecular Formula

C10H13BrO2

Molecular Weight

245.11 g/mol

IUPAC Name

1-bromo-4-(methoxymethoxy)-2,5-dimethylbenzene

InChI

InChI=1S/C10H13BrO2/c1-7-5-10(13-6-12-3)8(2)4-9(7)11/h4-5H,6H2,1-3H3

InChI Key

UHNZZECGAHQCMV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Br)C)OCOC

Origin of Product

United States

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